molecular formula C16H20N2O2 B2478931 3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide CAS No. 2201506-42-3

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide

Numéro de catalogue B2478931
Numéro CAS: 2201506-42-3
Poids moléculaire: 272.348
Clé InChI: DMUZKHWHXUVBKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide, also known as PTN, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTN belongs to a class of compounds known as small molecule inhibitors, which are compounds that can selectively bind to specific proteins and inhibit their activity.

Mécanisme D'action

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide works by selectively binding to specific proteins and inhibiting their activity. In cancer research, this compound inhibits the activity of AKT by binding to its active site and preventing its activation. In Alzheimer's disease and Parkinson's disease, this compound inhibits the aggregation of proteins by binding to their specific binding sites and preventing their aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease, this compound has been shown to prevent the aggregation of proteins and protect neurons from damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide is its specificity towards specific proteins, which makes it an ideal candidate for targeted therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for 3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. In cancer research, this compound could be used in combination with other chemotherapeutic agents to enhance their efficacy. In Alzheimer's disease and Parkinson's disease, this compound could be used in combination with other drugs to prevent the aggregation of multiple proteins involved in the pathogenesis of these diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its specific binding to specific proteins makes it an ideal candidate for targeted therapies. However, further research is needed to optimize its pharmacokinetic properties and identify new therapeutic applications.

Méthodes De Synthèse

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with acryloyl chloride to produce this compound. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Applications De Recherche Scientifique

3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the activity of a protein called AKT, which is involved in the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the aggregation of proteins that are involved in the pathogenesis of these diseases.

Propriétés

IUPAC Name

3-(prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-11-10-16(20)18-14-9-5-7-12-6-3-4-8-13(12)14/h2,5,7,9H,1,3-4,6,8,10-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUZKHWHXUVBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.